3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O2S and its molecular weight is 453.37. The purity is usually 95%.
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Biological Activity
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (referred to as FMT) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of FMT, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C20H22BrFN2O2S
- Molecular Weight : 453.4 g/mol
- CAS Number : 1101794-57-3
Structure
The compound features a complex structure that includes a thiazine ring and several functional groups that may influence its biological activity.
Synthesis
The synthesis of FMT typically involves:
- Condensation Reaction : Combining 2-fluoro-4-methoxyaniline with o-toluidine.
- Cyclization : Achieving the imidazo-thiazine framework through cyclization reactions.
- Quaternization : Finalizing the structure by introducing the bromide ion.
Antimicrobial Properties
Recent studies have indicated that FMT exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro assays demonstrated that FMT can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics used for comparison.
Antidiabetic Activity
FMT has shown promise in antidiabetic applications:
- α-Glucosidase Inhibition : FMT was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. It exhibited an IC50 value comparable to or better than acarbose, a commonly used antidiabetic drug .
Compound | IC50 (µM) |
---|---|
FMT | 286.39 ± 17.67 |
Acarbose | 475.65 ± 18.88 |
Neuroprotective Effects
Preliminary research suggests that FMT may possess neuroprotective properties:
- In cellular models of neurodegeneration, FMT reduced oxidative stress markers and improved cell viability.
- Further studies are needed to elucidate the specific pathways involved in its neuroprotective effects.
The exact mechanism through which FMT exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : By binding to active sites on enzymes like α-glucosidase.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated the antimicrobial and antidiabetic activities of FMT across different cell lines and bacterial strains.
- Animal Models : Preliminary animal studies indicated that administration of FMT led to improved glycemic control in diabetic mice models.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2S.BrH/c1-14-6-3-4-7-18(14)22-13-20(24,23-10-5-11-26-19(22)23)16-9-8-15(25-2)12-17(16)21;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJGMIJNGSWLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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